2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane

Descripción

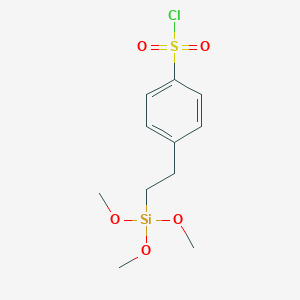

Chemical Structure and Properties 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane (CAS: 126519-89-9) is a bifunctional organosilane containing a chlorosulfonyl (–SO₂Cl) group and a hydrolyzable trimethoxysilane (–Si(OCH₃)₃) moiety. Its molecular formula is C₁₁H₁₇ClO₅SSi (MW: 324.85 g/mol), and it is typically supplied as a 50% solution in dichloromethane (DCM) . The compound exhibits high reactivity due to the electrophilic chlorosulfonyl group, enabling facile nucleophilic substitutions, while the silane group facilitates covalent grafting onto hydroxyl-rich surfaces (e.g., silica, clays) .

Synthesis and Applications

The compound is synthesized via Hinsberg reactions, often involving PEG-amine derivatives (e.g., PEG2000-amine) in DCM or DMSO under inert conditions (N₂ atmosphere, 42°C) . Key applications include:

- Catalysis: Functionalization of mesoporous silica (SBA-15) and clays to create solid acid catalysts for dehydration, isomerization, and Beckmann rearrangement reactions .

- Nanoparticles: Core-shell ORMOSIL (organically modified silica) nanoparticles for drug delivery, synthesized via copolymerization with VTES (vinyltriethoxysilane) .

- Surface Modification: Initiator for atom-transfer radical polymerization (ATRP) to grow polymer brushes on silicate matrices .

Propiedades

IUPAC Name |

4-(2-trimethoxysilylethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClO5SSi/c1-15-19(16-2,17-3)9-8-10-4-6-11(7-5-10)18(12,13)14/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIDSUMRGUILGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC1=CC=C(C=C1)S(=O)(=O)Cl)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClO5SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370006 | |

| Record name | 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126519-89-9 | |

| Record name | 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRIMETHOXYSILANE, 50% in methylene chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane typically involves the reaction of 4-chlorosulfonylphenyl ethyl chloride with trimethoxysilane under controlled conditions . The reaction is usually carried out in the presence of a catalyst and an appropriate solvent, such as dichloromethane, to facilitate the formation of the desired product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Análisis De Reacciones Químicas

2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The phenyl ring can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis reactions.

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Applications Overview

-

Surface Modification

- Functionality : Acts as a coupling agent to enhance adhesion between organic polymers and inorganic substrates.

- Use Cases : Commonly used in coatings, adhesives, and sealants to improve durability and performance.

- Biochemical Applications

-

Polymer Chemistry

- Reagent for ATRP : Functions as a reagent for surface-initiated Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of functionalized polymer brushes on various substrates .

- Synthesis of Molecularly Imprinted Polymers (MIPs) : Used in the creation of MIPs that are tailored for specific target molecules, enhancing selectivity in sensor applications .

Data Table of Applications

| Application Area | Description | Specific Uses |

|---|---|---|

| Surface Modification | Enhances adhesion between materials | Coatings, adhesives, sealants |

| Biochemical Applications | Improves cell attachment and transfection | Cell culture, gene therapy |

| Polymer Chemistry | Initiates polymerization reactions | ATRP, MIP synthesis |

Case Study 1: Surface Modification in Coatings

A study demonstrated that incorporating this compound into epoxy coatings significantly improved adhesion to metal substrates. The modified coatings exhibited enhanced resistance to corrosion and mechanical stress compared to unmodified coatings.

Case Study 2: Cell Culture Enhancement

In a bioprocessing application, this silane compound was used to modify culture plates, resulting in increased cell attachment efficiency by over 30%. This enhancement is crucial for improving yields in cell-based assays and biopharmaceutical production.

Case Study 3: Polymer Brush Synthesis

Research focused on using this compound as a surface initiator for ATRP revealed that it could effectively create polymer brushes with controlled thickness and functionality. These brushes were shown to improve the hydrophilicity of surfaces, making them suitable for biomedical applications.

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane involves the reactivity of its functional groups. The sulfonyl chloride group can react with nucleophiles to form stable sulfonamide or sulfonate bonds, while the trimethoxysilane group can undergo hydrolysis and condensation to form siloxane networks . These reactions enable the compound to modify surfaces and introduce functional groups for further chemical transformations.

Comparación Con Compuestos Similares

Catalytic Performance

- Furfural Synthesis : SBA-15 modified with 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane (0.2 molar ratio) achieved 82% furfural yield at 160°C, outperforming Amberlyst-70 (<70%) due to superior hydrothermal stability .

- Beckmann Rearrangement: Silane-functionalized SBA-15 catalysts exhibited higher turnover frequency (TOF) in cyclohexanone oxime conversion to ε-caprolactam compared to non-silanized analogs .

Surface Modification Efficiency

- ATRP Initiators : Silane-based initiators like this compound enable higher polymer grafting densities (~1.2 chains/nm²) compared to bromoester SAMs (~0.8 chains/nm²) due to stronger covalent bonding .

- Hydrophobicity : Grafting this silane onto SiO₂-ZrO₂ mixed oxides increased water contact angles to >120°, comparable to MTMS (methyltrimethoxysilane)-derived aerogels (158–164°) .

Stability and Reusability

- Thermal Stability : Silane-functionalized catalysts retained >75% activity after three cycles in furfural synthesis, whereas chlorosulfonic acid-modified clays suffered rapid deactivation due to sulfur leaching .

Table 2: Comparative Catalytic Activity in Selected Reactions

Actividad Biológica

2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane (CSP) is a silane compound that has garnered attention for its potential biological applications. Its unique structure, featuring a chlorosulfonyl group, suggests a range of biological activities, particularly in catalysis and as a functionalizing agent in various chemical reactions. This article reviews the biological activity of CSP, focusing on its synthesis, catalytic properties, and potential applications in medicinal chemistry.

CSP is characterized by the following chemical formula: CHClOSSi. The presence of the chlorosulfonyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and materials science.

Synthesis and Functionalization

CSP can be synthesized through various methods, including the functionalization of biochar with chlorosulfonic acid and CSP itself. This process enhances the catalytic properties of the resulting materials, which have been shown to exhibit significant activity in Prins-Ritter reactions, leading to selective synthesis of amides from isopulegol and other substrates .

Catalytic Activity

CSP has been employed as a catalyst in several reactions due to its ability to stabilize reactive intermediates. In particular, CSP-modified catalysts have demonstrated superior performance in Prins-Ritter reactions compared to traditional catalysts like Amberlyst-15. For instance, a study showed that CSP-functionalized biochar achieved a selectivity of 67% for amides at 30°C, outperforming other catalysts .

Case Studies

- Prins-Ritter Reaction : In a recent study, CSP was utilized as a catalyst for the Prins-Ritter reaction involving (-)-isopulegol and benzaldehyde. The reaction conditions were optimized to achieve high selectivity for amide products while minimizing by-products . The results indicated that CSP-modified catalysts maintained stability and catalytic efficiency over multiple reaction cycles.

- Functionalization of Biochar : Another investigation focused on the modification of biochar with CSP to enhance its acidity and hydrophobicity. The modified biochar exhibited an increased catalytic activity for glycerol esterification reactions, achieving an 88.2% conversion rate with significant selectivity for glycerol monooleate .

Data Tables

| Reaction Type | Catalyst Used | Conditions | Selectivity (%) | Conversion (%) |

|---|---|---|---|---|

| Prins-Ritter Reaction | CSP-modified Biochar | 30°C | 67 | Not specified |

| Glycerol Esterification | ZrO-SiO-CSP | 160°C | 94 (combined) | 88.2 |

Potential Applications

The biological activity of CSP extends beyond catalysis; it holds potential for applications in drug development and materials science. Its ability to modify surfaces and enhance material properties suggests that CSP could be used in creating advanced drug delivery systems or as part of composite materials with tailored functionalities.

Q & A

Q. What experimental conditions optimize the compound’s reactivity in siloxane network formation?

- Methodological Answer : Hydrolysis-condensation reactions require polar protic solvents (e.g., water/ethanol mixtures) and acidic/basic catalysts. For example, in composite materials, the trimethoxysilane group hydrolyzes to form Si–OH, which condenses into Si–O–Si networks. Mechanical strength is enhanced by adjusting the molar ratio of silane to matrix (e.g., 1:10 in epoxy resins) and curing at 80–120°C for 6–24 hours . Dynamic mechanical analysis (DMA) and FTIR tracking of Si–O–Si peaks (1000–1100 cm⁻¹) validate crosslinking efficiency .

Advanced Research Questions

Q. How do conflicting data on catalytic activity arise when comparing direct sulfonation vs. organosilylation methods?

- Methodological Answer : Direct sulfonation with chlorosulfonic acid (CSA) generates Brønsted acid sites, while organosilylation with this compound creates both Brønsted and Lewis acid sites due to residual silanol groups. For instance, CSA-modified clays show higher initial activity in Prins cyclization but lower stability due to leaching, whereas silane-grafted catalysts retain >90% activity after 5 cycles . Discrepancies are resolved by quantifying acid sites via NH₃-TPD and pyridine-FTIR (Brønsted:Lewis ratio ~2:1 for silane-grafted materials) .

Q. What methodologies address the compound’s hydrolytic instability during functionalization of mesoporous silica?

- Methodological Answer : Co-condensation with tetraethyl orthosilicate (TEOS) under strict anhydrous conditions (e.g., in toluene at 40°C) minimizes premature hydrolysis. For SBA-15 synthesis, the silane is added at 10 mmol per 2 g of silica precursor, followed by calcination at 250°C to stabilize sulfonic groups . Pore size distribution (46–300 Å via BJH analysis) and sulfur elemental mapping (EDS) confirm uniform functionalization .

Q. How does the acid/thiol ratio in cooperative catalysis systems affect stereoselectivity?

- Methodological Answer : Co-condensing this compound with 3-mercaptopropyltrimethoxysilane into SBA-15 creates acid/thiol bifunctional catalysts. A ratio of 0.5 (acid:thiol) maximizes yield (82%) and selectivity (495%) in glycerol etherification by balancing acid-catalyzed activation and thiol-mediated stabilization of intermediates . Kinetic studies (Arrhenius plots) and in situ DRIFTS identify thiols as hydrogen-bond donors that stabilize transition states .

Data Contradiction Analysis

Q. Why do studies report varying mechanical performance of composites modified with this silane?

- Resolution : Discrepancies arise from differences in silane concentration (1–5 wt%) and matrix compatibility. For epoxy-silica hybrids, 3 wt% silane increases tensile strength by 40% due to optimal Si–O–Si crosslinking, but >5 wt% causes phase separation, reducing strength by 15% . SEM-EDS and AFM roughness analysis (Ra < 10 nm vs. Ra > 50 nm) correlate morphology with mechanical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.